2-Norbornene-5-endo-carboxamide, 5-exo-methyl-
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Overview
Description
2-Norbornene-5-endo-carboxamide, 5-exo-methyl- is a derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a carboxamide group and a methyl group attached to the norbornene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornene-5-endo-carboxamide, 5-exo-methyl- typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile. The resulting adduct is then subjected to further chemical modifications to introduce the carboxamide and methyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Norbornene-5-endo-carboxamide, 5-exo-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The norbornene ring can undergo substitution reactions, where functional groups are introduced or replaced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions are carefully controlled to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Norbornene-5-endo-carboxamide, 5-exo-methyl- has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism by which 2-Norbornene-5-endo-carboxamide, 5-exo-methyl- exerts its effects involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. The pathways involved may include coordination with palladium or other transition metals, leading to the activation of substrates and subsequent reaction steps .
Comparison with Similar Compounds
Similar Compounds
5-Norbornene-2-carboxaldehyde: A related compound with an aldehyde group instead of a carboxamide.
Methyl 5-norbornene-2-carboxylate: Similar in structure but with a carboxylate ester group.
2-Acetyl-5-norbornene: Contains an acetyl group, offering different reactivity and applications.
Uniqueness
2-Norbornene-5-endo-carboxamide, 5-exo-methyl- is unique due to its specific functional groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to act as a ligand in metal-catalyzed reactions sets it apart from other norbornene derivatives .
Properties
CAS No. |
51757-86-9 |
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Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C9H13NO/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H2,10,11) |
InChI Key |
LUARJZGXWCWEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1C=C2)C(=O)N |
Origin of Product |
United States |
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